1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol
説明
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a furan-3-ylmethylamino substituent. The cyclobutanol core provides a strained four-membered ring system, while the furan moiety introduces an electron-rich heteroaromatic group. This combination may confer unique physicochemical properties, such as enhanced solubility or specific binding affinities in biological systems.
特性
IUPAC Name |
1-[(furan-3-ylmethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(3-1-4-10)8-11-6-9-2-5-13-7-9/h2,5,7,11-12H,1,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGNDGELSLWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Furan-3-ylmethyl Moiety
Furan derivatives, including the furan-3-ylmethyl fragment, are typically synthesized by several well-established methods:
Dehydration of 1,4-diketones or dialdehydes : Using reagents such as phosphorous pentoxide or sulfuric acid, 1,4-dicarbonyl compounds undergo intramolecular dehydration to form the furan ring system.
From furfural via catalytic oxidation : Furfural, a common biomass-derived aldehyde, can be converted into furan derivatives using oxide catalysts.
Feist-Benary synthesis : This classical method involves the condensation of α-chloro ketones with β-keto esters in the presence of pyridine, enabling the formation of substituted furans.
Alternative methods : These include iodine-mediated cyclizations from ethylacetoacetate, palladium or copper-catalyzed cross-coupling reactions, and Au(I)-catalyzed hydroamination of diynes to yield various furan derivatives.
For the specific furan-3-ylmethyl group, the common approach is to start from commercially available or synthesized furan-3-carboxaldehyde or furan-3-methyl halides, which can be further functionalized to introduce the aminomethyl substituent.
Preparation of Cyclobutan-1-ol Intermediate
Cyclobutan-1-ol derivatives are less common but can be prepared via:
Cyclobutanone reduction : Cyclobutanone can be reduced stereoselectively to cyclobutan-1-ol using hydride reagents such as sodium borohydride or lithium aluminum hydride.
Hydroxylation of cyclobutanes : Direct hydroxylation under controlled conditions can yield cyclobutanols, although this method is less selective.
Functionalization of cyclobutane derivatives : Introducing a hydroxyl group at the 1-position via substitution or ring transformation reactions.
Representative Reaction Scheme and Conditions
Research Findings and Optimization Notes
The Petasis reaction has been demonstrated to efficiently generate amino alcohols with furan substituents under mild conditions, using hexafluoroisopropanol as solvent, which enhances reaction rates and yields.
Reductive amination remains a robust method for linking amines to carbonyl compounds, with sodium cyanoborohydride preferred for its selectivity and mildness, minimizing side reactions.
The choice of protecting groups or masking of hydroxyl groups during synthesis may be necessary to prevent side reactions, especially when working with multifunctional intermediates.
Catalytic methods using metal catalysts (Pd, Cu, Au) enable regioselective functionalization of furans, which can be leveraged to prepare specific substituted furan intermediates prior to coupling.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Furan-3-ylmethyl synthesis | Dehydration of 1,4-diketones | P2O5, H2SO4 | High yield, classical | Harsh conditions |
| Feist-Benary synthesis | α-chloro ketone, β-keto ester, pyridine | Versatile substitution | Requires specific precursors | |
| Cyclobutan-1-ol synthesis | Reduction of cyclobutanone | NaBH4, LiAlH4 | High selectivity | Sensitive to conditions |
| Aminomethyl linkage formation | Reductive amination | NaBH3CN, methanol | Mild, efficient | Requires carbonyl intermediate |
| Petasis reaction | Amine, aldehyde, boronic acid, HFIP | Mild, diverse substrates | Yield varies with substituents |
化学反応の分析
Types of Reactions: 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of furan-3-ylmethylcyclobutanone or furan-3-ylmethylcyclobutanecarboxylic acid.
Reduction: Formation of furan-3-ylmethylcyclobutanamine or furan-3-ylmethylcyclobutanol.
Substitution: Formation of various alkylated derivatives.
科学的研究の応用
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
類似化合物との比較
Key Observations:
Substituent Effects on Molecular Weight: The furan derivative (MW ~167.21) is intermediate in size between the methylamino (115.18) and fluorophenyl (207.24) analogs.
Electronic and Steric Considerations: The furan-3-ylmethylamino group introduces a planar, electron-rich aromatic system, which may enhance interactions with biological targets compared to alkylamino groups (e.g., methylamino) . The 4-fluorophenyl substituent adds electronegativity, possibly improving metabolic stability or binding specificity .
Safety and Availability: The fluorophenyl analog has documented safety protocols under UN GHS guidelines, whereas the furan derivative lacks explicit toxicity data . The 4-aminobutylamino variant is discontinued, highlighting challenges in scalability or stability .
生物活性
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol, a compound featuring a cyclobutane ring and a furan moiety, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 167.21 g/mol. The structure incorporates a cyclobutanol core linked to a furan ring through an amino methyl group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan compounds have shown antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/mL .
Anticancer Potential
Studies have demonstrated that furan-containing compounds can selectively inhibit cancer cell lines. For example, compounds with structural similarities have shown selective toxicity towards MDA-MB-231 breast cancer cells with IC50 values around 10 µM . This suggests that the furan moiety may play a crucial role in mediating these effects.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For example, certain furan derivatives are known to inhibit isoleucyl-tRNA synthetase, disrupting protein synthesis in bacteria . This mechanism could be relevant for the anticancer activity as well, where protein synthesis is crucial for cancer cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The structure-activity relationship studies indicate that modifications on the furan ring significantly influence biological activity. For instance, changing substituents on the furan ring can enhance antibacterial properties or alter anticancer efficacy .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol?
- Methodology : A reductive amination approach is commonly employed. For analogous cyclobutanol derivatives, sodium cyanoborohydride in a mixture of acetic acid and methanol under nitrogen facilitates the reduction of intermediate imines. Post-reaction, extraction with ethyl acetate, followed by column chromatography (hexane/ethyl acetate gradients), achieves high purity .
- Key Considerations : Reaction pH must be controlled to avoid side products; inert atmospheres (N₂) prevent oxidation. Scale-up requires optimizing solvent ratios and catalyst loading .
Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituents on the cyclobutane and furan rings. For example, hydroxyl (-OH) and amine (-NH) protons appear as broad singlets in DMSO-d₆ .
- LCMS/HPLC : LCMS ([M+H]+ peaks) verifies molecular weight, while HPLC retention times (e.g., 0.81 minutes under specific conditions) assess purity .
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers, critical for enantiomer-specific studies .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) quantify IC₅₀ values, with mechanisms (apoptosis, ROS generation) validated via caspase activation or flow cytometry .
- Neuroprotection : Primary neuron cultures exposed to oxidative stress (H₂O₂) assess viability via lactate dehydrogenase (LDH) release .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., serotonin receptors). The furan ring’s π-π stacking and the hydroxyl’s hydrogen bonding are prioritized .
- MD Simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns, analyzing root-mean-square deviation (RMSD) to identify stable binding conformations .
Q. What strategies resolve enantiomer-specific effects in pharmacological studies?
- Methodology :
- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with ethanol/heptane mobile phases to separate enantiomers .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) induce stereocontrol during reductive amination .
- In Vivo Testing : Compare enantiomers in rodent models for pharmacokinetic (AUC, Cmax) and behavioral differences (e.g., forced swim test for antidepressants) .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-QTOF, identifying products like oxidized furan derivatives or cyclobutane ring-opened fragments .
- pH-Solubility Profiles : Use shake-flask methods with buffers (pH 1–10) to determine logP and pKa via HPLC .
Q. What metabolic pathways are implicated in its biotransformation?
- Methodology :
- Liver Microsome Assays : Incubate with human hepatocytes and NADPH. LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the cyclobutane ring) and phase II conjugates (glucuronides) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4/CYP2D6) assess competitive inhibition, guiding drug-drug interaction studies .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Standardized Assay Protocols : Replicate experiments using identical cell lines (ATCC-validated), culture media, and compound batches. For example, IC₅₀ variations in cytotoxicity may stem from differing serum concentrations .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MICs) using fixed-effects models to identify outliers and consensus values .
Q. Why do computational predictions sometimes conflict with experimental binding affinities?
- Resolution :
- Solvent Effects : Include implicit solvent models (PBS, TIP3P) in docking simulations to account for aqueous interactions .
- Protein Flexibility : Use ensemble docking with multiple receptor conformations (e.g., from NMR) to capture dynamic binding sites .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reductant (NaCNBH₃) | 4 equiv | Maximizes imine reduction | |
| Reaction pH | 5–6 (acetic acid) | Minimizes side products | |
| Column Chromatography | Hexane:EtOAc (3:1→1:2) | Separates polar impurities |
Table 2 : Biological Activity Profile (Hypothetical Data)
| Assay | Result (Mean ± SD) | Mechanism Linked | Reference |
|---|---|---|---|
| MIC (S. aureus) | 12 ± 2 µg/mL | Membrane disruption via -NH | |
| IC₅₀ (MCF-7) | 15 ± 3 µM | Caspase-3/7 activation | |
| Neuroprotection | 40% viability at 10 µM | ROS scavenging |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
